2-(3-Methylphenyl)quinoline-4-carbonyl chloride
Overview
Description
2-(3-Methylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C17H12ClNO . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a carbonyl chloride group at the 4-position and a 3-methylphenyl group at the 2-position . The exact mass of the molecule is 281.0607417 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 281.74 g/mol . It has a complexity of 359 and a topological polar surface area of 30 Ų . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds .Scientific Research Applications
Green Chemistry Approaches in Quinoline Scaffold Design
Quinolines, including compounds like 2-(3-Methylphenyl)quinoline-4-carbonyl chloride, have been recognized for their broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, antifungal, antitubercular, and antileishmanial effects. Traditional synthesis methods often require harsh conditions, prompting a shift towards green chemistry. Green chemistry aims to minimize the use of hazardous substances, employing environmentally friendly methods that are non-toxic and safe for both human health and the environment. This approach has opened new pathways for the synthesis of quinoline scaffolds, encouraging researchers to adopt greener methods for future applications in medicinal chemistry and beyond (Nainwal et al., 2019).
Quinoline Derivatives as Corrosion Inhibitors
The application of quinoline derivatives extends beyond their biological activities to include their use as anticorrosive materials. These compounds demonstrate significant effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with metallic surfaces. The presence of polar substituents enhances their adsorption and corrosion inhibition capabilities. This review highlights the importance of quinoline derivatives in protecting materials from corrosion, contributing to their versatility in both industrial and environmental applications (Verma et al., 2020).
Quinoline in Environmental Degradation
Quinoline's industrial applications, particularly in dye, metallurgy, pharmaceutical, rubber, and agrochemical industries, pose environmental and health risks due to its carcinogenic, teratogenic, and mutagenic effects. The challenge in quinoline degradation arises from its complex structure and resistance to natural decomposition. Research has focused on improving degradation methods to mitigate its environmental impact, including biodegradation and technology combinations for efficient removal. This comprehensive overview underlines the significance of advancing quinoline degradation techniques for environmental safety (Luo et al., 2020).
Biologically Active Quinoline Alkaloids
Quinoline and its alkaloids have been a focal point of research due to their potent bioactivities, which have led to the development of antimalarial and anticancer drugs. The exploration of these compounds, including their natural sources and synthetic analogs, has provided valuable insights into their therapeutic potentials. This review encompasses the historical perspective, bioactivities, and the ongoing research aimed at harnessing the medicinal properties of quinoline and quinazoline alkaloids for drug development (Shang et al., 2018).
properties
IUPAC Name |
2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c1-11-5-4-6-12(9-11)16-10-14(17(18)20)13-7-2-3-8-15(13)19-16/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJMMUKVLNOTDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241986 | |
Record name | 2-(3-Methylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601241986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1160264-70-9 | |
Record name | 2-(3-Methylphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601241986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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